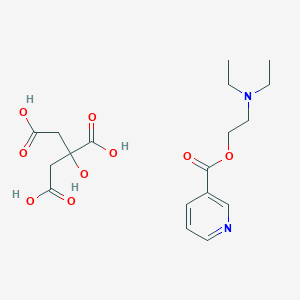

Nicametate citrate

Description

Properties

IUPAC Name |

2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABBAGAOMDWOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046733 | |

| Record name | Nicametate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-74-3 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicametate citrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicametate citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicametate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICAMETATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricacies of Nicametate Citrate's Influence on Cerebral Blood Flow: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of nicametate (B1219050) citrate (B86180) on cerebral blood flow. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the pharmacological pathways and physiological effects of this vasoactive agent.

Core Mechanism of Action

Nicametate citrate is a therapeutic agent recognized for its vasodilatory properties, particularly its effects on cerebral circulation. It functions as a prodrug, undergoing hydrolysis in the body to yield its two active metabolites: nicotinic acid and diethylaminoethanol.[1] The primary vasodilatory effect is attributed to the nicotinic acid component, which promotes the relaxation and widening of small arteries and capillaries, thereby enhancing blood flow and oxygen delivery to cerebral tissues.[1]

While the precise signaling cascades of this compound in the cerebral vasculature are not fully elucidated in the currently available literature, the known actions of its principal metabolite, nicotinic acid, suggest the involvement of key vasodilatory pathways. It is hypothesized that nicotinic acid, upon its release, interacts with endothelial cells and vascular smooth muscle to initiate a cascade of events leading to vasodilation. The diethylaminoethanol moiety is described as a cholinergic agent, although its specific contribution to the overall cerebral hemodynamic effect remains to be fully characterized.[1]

Postulated Signaling Pathways

Based on the pharmacological actions of nicotinic acid and the general mechanisms of cerebral vasodilation, two primary signaling pathways are likely implicated in the action of this compound: the prostaglandin (B15479496) pathway and the nitric oxide pathway.

Prostaglandin-Mediated Vasodilation

Nicotinic acid is known to stimulate the synthesis of prostaglandins (B1171923), particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), in vascular endothelial cells. These prostaglandins then act on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

References

Pharmacological Profile of Nicametate Citrate: A Technical Guide

Abstract

Nicametate citrate (B86180) (CAS: 1641-74-3) is a peripheral vasodilator agent used in the management of circulatory disorders. This document provides an in-depth technical overview of its pharmacological profile, consolidating available data on its mechanism of action, pharmacodynamics, and metabolic fate. Nicametate citrate functions as a prodrug, undergoing hydrolysis to yield its two active metabolites: nicotinic acid and diethylaminoethanol (DEAE). These metabolites exert their effects through complementary pathways, including G-protein coupled receptor agonism leading to prostaglandin-mediated vasodilation, and inhibition of cholinesterase activity. This guide details these pathways, summarizes key pharmacological effects, and provides generalized protocols for assessing the compound's bioactivity.

Introduction

This compound is the citrate salt of the 2-(diethylamino)ethyl ester of nicotinic acid.[1] It is clinically utilized for its vasodilatory properties to improve blood flow in conditions such as peripheral and cerebral vascular insufficiency.[2][3] The compound's therapeutic effect is not attributable to the parent molecule but to its in vivo hydrolysis products. This dual-action profile, combining vasodilation and mild cholinergic effects, underpins its pharmacological activity.

Mechanism of Action

Upon administration, this compound is metabolized via hydrolysis into its constituent active moieties: nicotinic acid and diethylaminoethanol (DEAE).[2] These two components exert distinct and synergistic pharmacological effects.

Nicotinic Acid Moiety: Vasodilation

The nicotinic acid metabolite is responsible for the primary vasodilatory action. It functions as an agonist at the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[4][5][6] This receptor is highly expressed in adipocytes and immune cells such as macrophages and skin Langerhans cells.[5] Activation of GPR109A in dermal immune cells initiates a signaling cascade that results in the synthesis and release of prostaglandins (B1171923), primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5] These prostaglandins then act on their respective receptors (DP1/EP2/EP4) on vascular smooth muscle cells, leading to vessel relaxation and increased blood flow, which clinically manifests as cutaneous vasodilation or flushing.[4]

Diethylaminoethanol (DEAE) Moiety: Cholinesterase Inhibition

The second metabolite, DEAE, contributes to the pharmacological profile by acting as a mild, reversible inhibitor of cholinesterase enzymes, including acetylcholinesterase (AChE) and serum cholinesterase.[2][4][7] By inhibiting AChE, DEAE reduces the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The resulting increase in ACh concentration enhances cholinergic neurotransmission at both muscarinic and nicotinic receptors, which can contribute to secondary effects on vascular tone and neuronal function.

Enhancement of Cellular Respiration

This compound has been described as enhancing cellular respiration.[2][4] This effect is mechanistically linked to its nicotinic acid metabolite. Nicotinic acid is a direct precursor for the synthesis of the essential respiratory coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+). These coenzymes are critical hydrogen and electron carriers in key metabolic pathways, including glycolysis, the Krebs cycle, and oxidative phosphorylation, which are central to cellular energy (ATP) production.

Pharmacodynamic and Pharmacokinetic Data

Quantitative pharmacological and pharmacokinetic data for this compound are limited in publicly available literature. The compound's activity is primarily understood through the well-characterized profiles of its metabolites.

Pharmacodynamics

The primary pharmacodynamic effects are summarized below. Specific quantitative values such as receptor binding affinities or IC50 values for this compound or its metabolites are not consistently reported in peer-reviewed literature.

| Effect | Target/Mechanism | Resulting Action |

| Vasodilation | GPR109A Agonism (via Nicotinic Acid) | Increased peripheral and cerebral blood flow.[2][3][4][8] |

| Neuromodulation | Acetylcholinesterase Inhibition (via DEAE) | Enhanced cholinergic neurotransmission.[2][4][7] |

| Metabolic Support | NAD+/NADP+ Precursor (via Nicotinic Acid) | Enhancement of tissue cellular respiration.[2][4][7] |

| Cardiac Rhythm | Ion Channel Modulation (undefined) | Mild cardio-moderator and anti-fibrillant effects; may prolong QT interval.[4][7] |

Pharmacokinetics

This compound is described as having a slow metabolism, which allows for sustained pharmacological effects.[2] Specific parameters for the parent compound are not available. Pharmacokinetic data for the metabolite DEAE following direct oral administration in rats are available and presented below as an analogue reference.

| Parameter | Value (for DEAE in rats) | Unit | Reference |

| Time to Peak Plasma (Tmax) | 30 | minutes | [9] |

| Biological Half-life (t½) | 3.5 | hours | [9] |

| Excretion | 39% excreted in urine | within 48 hours | [9] |

Note: These values are for the direct administration of DEAE and may not precisely reflect the kinetics when it is formed from the hydrolysis of this compound.

Experimental Protocols

Detailed experimental protocols specifically validating this compound are not widely published. However, the following sections describe generalized, standard methodologies appropriate for evaluating the key pharmacological activities of the compound and its metabolites.

Protocol: In Vitro Vasodilation Assay (Wire Myography)

This protocol describes a method to assess the direct vasodilatory or vasoconstrictor effects of a compound on isolated small arteries.

-

Objective: To determine the effect of this compound's metabolites on vascular tone.

-

Methodology:

-

Tissue Preparation: Isolate small resistance arteries (e.g., mesenteric or subcutaneous) from a suitable animal model (e.g., rat or mouse). Segment the artery into ~2 mm rings.

-

Mounting: Mount the arterial rings on two fine wires within the chamber of a wire myograph system.[10] One wire is attached to a force transducer and the other to a micrometer.

-

Equilibration: Submerge the rings in a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and bubbled with 95% O2 / 5% CO2. Allow tissues to equilibrate under a standardized resting tension.

-

Viability Check: Assess vessel health by inducing contraction with a high-potassium salt solution, followed by an endothelium-dependent relaxation challenge with an agent like acetylcholine.[10]

-

Compound Testing:

-

Pre-constrict the vessels with an appropriate vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

-

Once a stable contraction plateau is reached, add the test compound (e.g., nicotinic acid) in a cumulative, concentration-dependent manner.

-

Record the relaxation response as a percentage reversal of the pre-constriction.

-

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) for vasodilation.

-

Protocol: In Vivo Cerebral Blood Flow (CBF) Measurement

This protocol outlines the principles for measuring changes in cerebral blood flow in response to drug administration in a live animal model.

-

Objective: To quantify the effect of this compound on cerebral perfusion.

-

Methodologies (Select one):

-

Laser Doppler Flowmetry (LDF):

-

Anesthetize the animal (e.g., rat) and fix its head in a stereotaxic frame.

-

Perform a craniotomy to expose a small area of the cerebral cortex.

-

Position a laser Doppler probe just above the cortical surface to measure red blood cell flux, an index of regional CBF.

-

Administer this compound (e.g., intravenously or intraperitoneally) after recording a stable baseline.

-

Continuously record the LDF signal to measure percentage changes in CBF from baseline.

-

-

Arterial Spin Labeling MRI (ASL-MRI): A non-invasive technique that uses magnetically labeled water in the arterial blood as an endogenous tracer.[11]

-

Anesthetize the animal and place it within an MRI scanner.

-

Acquire baseline quantitative CBF maps using a suitable ASL pulse sequence.

-

Administer this compound.

-

Acquire subsequent CBF maps at various time points post-administration to determine the magnitude and duration of perfusion changes.

-

-

-

Data Analysis: Analyze data to determine the peak percentage change in CBF and the time course of the drug's effect.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric in vitro assay is used to measure AChE activity and determine the inhibitory potential of a compound.[2]

-

Objective: To quantify the inhibitory effect of the DEAE metabolite on acetylcholinesterase activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measured at 412 nm.[2] The rate of color formation is proportional to AChE activity.

-

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of AChE enzyme, the substrate ATCh, the chromogen DTNB, and the test inhibitor (DEAE).[2][3]

-

Assay Setup (96-well plate):

-

Test Wells: Add buffer, AChE enzyme solution, and various concentrations of the inhibitor (DEAE).

-

Control Wells (100% Activity): Add buffer, AChE enzyme solution, and solvent (without inhibitor).

-

Blank Wells: Add buffer and solvent (without enzyme or inhibitor).

-

-

Pre-incubation: Incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add a working solution containing both ATCh and DTNB to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[3]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 (half-maximal inhibitory concentration) value.[12]

-

Safety and Tolerability

This compound is generally well-tolerated.[4] The most common side effects are related to its vasodilatory and cholinergic properties and include gastrointestinal discomfort (nausea, abdominal pain), headache, dizziness, facial flushing, and palpitations.[2][5][7][13] These effects are typically transient.

Conclusion

This compound is a prodrug whose pharmacological activity is derived from its metabolites, nicotinic acid and diethylaminoethanol. Its primary mechanism involves GPR109A-mediated vasodilation, supplemented by mild cholinesterase inhibition and support of cellular respiration pathways. While quantitative pharmacokinetic and pharmacodynamic data are sparse, its established mechanisms of action provide a solid foundation for its clinical use in circulatory disorders. The experimental protocols outlined herein provide a framework for further research and characterization of this and similar compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC 202-845-2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. reprocell.com [reprocell.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicametate Citrate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), with the CAS number 1641-74-3, is a vasodilator agent known for its therapeutic applications in improving peripheral circulation.[1] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and quality control are presented, alongside structured data and visualizations to facilitate understanding for research and development purposes.

Synthesis of Nicametate Citrate

The synthesis of this compound is a two-step process. The first step involves the formation of the nicametate base through an esterification reaction, followed by the second step of salt formation with citric acid to enhance solubility and bioavailability.[1]

Step 1: Esterification of Nicotinic Acid

Nicametate is synthesized via the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol (B1670525).[1] This reaction is typically facilitated by a coupling agent to drive the formation of the ester bond.

-

Reagents:

-

Nicotinic acid (1.0 molar equivalent)

-

2-(diethylamino)ethanol (1.2 molar equivalents)

-

Coupling agent (e.g., Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC))

-

-

Solvent: Anhydrous dichloromethane (B109758) or toluene

-

Reaction Conditions:

-

Temperature: 60–80°C

-

Duration: 4–6 hours under reflux

-

Step 2: Salt Formation

The nicametate base is then neutralized with citric acid in a suitable solvent to yield this compound.[2] This process is followed by crystallization to isolate the final product.

-

Reagents:

-

Nicametate base

-

Citric acid (equimolar amount)

-

-

Process: Neutralization reaction followed by crystallization.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from nicotinic acid and 2-(diethylamino)ethanol.

Materials:

-

Nicotinic acid

-

2-(diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Citric acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Esterification:

-

To a round-bottom flask, add nicotinic acid (1.0 molar equivalent) and anhydrous toluene.

-

Slowly add thionyl chloride (1.1 molar equivalents) to the suspension at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 2 hours to form the acid chloride.

-

Cool the reaction mixture and slowly add 2-(diethylamino)ethanol (1.2 molar equivalents).

-

Heat the mixture to 60-80°C and maintain under reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude nicametate base.

-

-

Salt Formation and Crystallization:

-

Dissolve the crude nicametate base in ethanol.

-

In a separate flask, dissolve an equimolar amount of citric acid in a minimal amount of warm ethanol.

-

Slowly add the citric acid solution to the nicametate solution with stirring.

-

Allow the mixture to cool to room temperature and then place in an ice bath to facilitate crystallization.

-

Collect the precipitated this compound crystals by filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

-

Visualization: Synthesis Workflow

Caption: Figure 1: Synthesis Workflow of this compound

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] It is known to be soluble in water.[2]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₂O₉ | [3] |

| Molecular Weight | 414.4 g/mol | [3] |

| CAS Number | 1641-74-3 | [3] |

| Melting Point | 123 °C | [4] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| pKa | Data not available | |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action

This compound acts as a prodrug and exerts its therapeutic effects through multiple mechanisms after being hydrolyzed in vivo to nicotinic acid and diethylaminoethanol.[1]

-

Vasodilation: The primary action is the widening of blood vessels, which improves blood flow and oxygen delivery to tissues. This is largely attributed to the nicotinic acid metabolite.[1]

-

Enhanced Cellular Respiration: It is believed to participate in cellular respiration by acting on respiratory coenzymes, thereby facilitating oxygen uptake and utilization within cells.[1]

-

Enzyme Interaction: this compound has been shown to be a mild and reversible inhibitor of both acetylcholinesterase and serous cholinesterase.

-

Neuroprotection: By improving cerebral blood flow and oxygenation, it may offer neuroprotective benefits.[3]

-

Chelation Therapy: Research has explored its potential to bind with heavy metals like lead and mercury, aiding in their excretion from the body.[3]

Visualization: Cellular Respiration Pathway

Caption: Figure 2: Role in Cellular Respiration

Quality Control and Analytical Methods

Ensuring the purity, identity, and stability of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

-

Purity Assay (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of this compound. A purity of ≥99.0% is typically required.

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the molecular structure and identify any impurities.

-

Elemental Analysis: Combustion analysis verifies the elemental composition (C, H, N) of the synthesized compound.

-

Stability Testing: Accelerated degradation studies, for instance at 40°C and 75% relative humidity, are conducted to establish the shelf-life and storage conditions.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphoric acid).[5]

-

Detection Wavelength: 263 nm.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., in the range of 0.0252-0.3024 mg/mL).[5]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Record the retention time and peak area. The purity of the sample is calculated by comparing its peak area to the calibration curve generated from the reference standards. An average recovery rate of around 99.7% is expected for a well-optimized method.[5]

Visualization: Quality Control Workflow

Caption: Figure 3: Quality Control Workflow

References

- 1. Buy this compound | 1641-74-3 [smolecule.com]

- 2. This compound | 1641-74-3 [chemicalbook.com]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. GSRS [precision.fda.gov]

Nicametate Citrate: A Technical Guide on its Potential as a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a compound traditionally utilized as a peripheral vasodilator, is emerging as a candidate of interest for its potential neuroprotective properties.[1][2] Primarily prescribed for circulatory disorders, its mechanism of action, which involves enhancing cerebral blood flow, improving cellular respiration, and modulating cholinergic pathways, suggests a broader therapeutic scope.[3][4][5] Recent long-term clinical data has indicated a significant reduction in cerebrovascular mortality in post-stroke patients treated with nicametate citrate, alongside epidemiological evidence suggesting a lower incidence of Alzheimer's disease among its users.[3][6] This technical guide synthesizes the current understanding of this compound's mechanisms, presents available quantitative data from clinical studies, details experimental protocols, and outlines potential future directions for research and development in the context of neuroprotection.

Introduction

This compound (CAS: 1641-74-3) is the citrate salt of 2-(diethylamino)ethyl nicotinate.[3] Clinically, it has been used for decades as a vasodilator to improve blood flow in peripheral vascular disorders.[3][7] The compound functions as a prodrug, undergoing slow hydrolysis in the body to release its active metabolites: nicotinic acid and diethylaminoethanol.[3] While its vasodilatory effects are well-documented, a growing body of evidence points towards a neuroprotective role, making it a subject of renewed scientific inquiry.[2][8] This potential is attributed to a multi-faceted mechanism of action that extends beyond simple vasodilation to include the enhancement of cellular metabolism and neurotransmission.[3][4]

Core Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound are not attributed to a single pathway but rather a combination of synergistic actions that improve the brain's resilience to ischemic and degenerative insults.

Vasodilation and Enhancement of Cerebral Blood Flow

The primary and most established mechanism of this compound is its role as a vasodilator.[3][8] Upon administration, it is metabolized to nicotinic acid, a potent vasodilator that acts on small arteries and capillaries.[3] This action increases cerebral blood flow, thereby enhancing the delivery of oxygen and essential nutrients to brain tissue.[2][3][8] This is particularly critical in the context of ischemic stroke, where restoring perfusion to the affected brain regions is paramount for salvaging neuronal tissue.[2][6]

Caption: Hydrolysis of this compound leading to vasodilation and increased cerebral blood flow.

Enhancement of Cellular Respiration

Metabolites of this compound are directly involved in the synthesis of cellular respiratory coenzymes, such as Nicotinamide (B372718) Adenine Dinucleotide (NAD) and its phosphate (B84403) form (NADP), referred to in some literature as DPN-TPN.[4][5] By acting as a hydrogen acceptor in the electron transport chain, these metabolites facilitate the uptake and utilization of oxygen at the cellular level.[4][5] This enhancement of tissue respiration is crucial for maintaining cellular energy (ATP) production, especially in metabolically stressed neurons, thereby preventing energy failure and subsequent cell death.

Caption: Role of this compound metabolites in enhancing the cellular respiration cascade.

Anti-cholinesterase Activity

This compound exhibits a dual, mild, and reversible inhibitory action on both acetylcholinesterase (AChE) and serum cholinesterase.[3][4][5] By inhibiting the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), it can enhance cholinergic neurotransmission.[3] Given the role of the cholinergic system in cognitive functions like memory and learning, and its degeneration in diseases like Alzheimer's, this mechanism may contribute significantly to the compound's observed neuroprotective and cognitive-enhancing potential.

Caption: Cholinesterase inhibition pathway of this compound.

Potential Anti-inflammatory and Antioxidant Effects

While less directly substantiated in the literature for this compound itself, its nicotinamide component suggests potential anti-inflammatory and antioxidant properties.[1] Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[9][10] Related compounds like nicotinamide riboside have been shown to reduce key inflammatory markers such as NLRP3, TNF-α, and IL-6 in the brain.[11][12] It is plausible that this compound could exert similar effects, reducing the production of pro-inflammatory cytokines and reactive oxygen species, thereby protecting neurons from inflammatory damage. Further research is required to validate this specific mechanism.

Caption: Hypothetical anti-inflammatory action of this compound in the central nervous system.

Quantitative Data from Clinical & Epidemiological Studies

Table 1: Long-Term Outcomes in Ischemic Stroke Patients (28-Year Follow-up)

This table summarizes the results from a study comparing this compound with aspirin (B1665792) in patients following an ischemic stroke.[6]

| Outcome Measure | Comparison Group | Adjusted Hazard Ratio (aHR) | 95% Confidence Interval (CI) | Result Interpretation |

| Cerebrovascular Death | Nicametate vs. Aspirin | 0.63 | 0.41 – 0.97 | Statistically Significant reduction in risk of death.[6] |

| Stroke Recurrence | Nicametate vs. Aspirin | 1.73 | 0.96 – 3.11 | Not Statistically Significant trend toward higher recurrence.[6] |

| Cerebrovascular Death | Stroke Recurrence vs. No Recurrence | 3.01 | 1.73 – 5.23 | Stroke recurrence is a strong predictor of death.[6] |

| Cerebrovascular Death | Age ≥ 65 vs. < 65 years | 2.26 | 1.46 – 3.51 | Advanced age is a significant risk factor.[6] |

Data sourced from a time-dependent Cox regression model analysis.[6]

Table 2: Association with Alzheimer's Disease (AD) Incidence

This table presents findings from a large-scale health data analysis.[3]

| Condition | Comparison | Odds Ratio (OR) | Result Interpretation |

| Alzheimer's Disease | This compound Use vs. Non-use | 0.743 | Negative association, suggesting a possible protective effect against AD.[3] |

Data derived from logistic regression models.[3]

Experimental Protocols

Detailed preclinical experimental protocols are scarce in the available literature. However, the methodology for the key clinical trial providing evidence for its effect on cerebrovascular mortality is outlined below.

Protocol: Long-Term Follow-up of Ischemic Stroke Patients

This section describes the methodology used in the comparative study of this compound and aspirin.[6]

-

Study Design: A long-term, 28-year observational follow-up of a clinical trial cohort.

-

Participant Cohort: 488 patients who had previously experienced an ischemic stroke.

-

Intervention Groups:

-

This compound group (n=244)

-

Aspirin group (n=244)

-

-

Follow-up Period: Data was collected from the initial trial period until September 2019.

-

Primary Endpoints Ascertained:

-

Date of stroke recurrence.

-

Date and cause of death, specifically cerebrovascular death.

-

-

Statistical Analysis: A time-dependent Cox regression model was employed. This statistical method was chosen to accurately estimate the long-term effects of the two treatments on the risk of cerebrovascular death, while appropriately accounting for stroke recurrence as a time-dependent covariate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 1641-74-3 [smolecule.com]

- 3. This compound [benchchem.com]

- 4. chimei.org.tw [chimei.org.tw]

- 5. cth.org.tw [cth.org.tw]

- 6. Impacts of treatments on recurrence and 28-year survival of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 光田綜合醫院 [ktgh.com.tw]

- 8. medkoo.com [medkoo.com]

- 9. Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Supplementation with Nicotinamide Riboside Reduces Brain Inflammation and Improves Cognitive Function in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Nicametate Citrate for Stroke Recovery: A Review of Available Evidence

Despite its use in some clinical contexts for cerebrovascular disorders, publicly available early-stage, preclinical research on the efficacy and mechanisms of Nicametate citrate (B86180) for stroke recovery is notably scarce. An extensive review of scientific literature reveals a significant gap in foundational, in vivo and in vitro studies that are crucial for establishing a comprehensive technical understanding of the drug's potential in this indication.

While some clinical data exists comparing Nicametate citrate to aspirin (B1665792) for the secondary prevention of stroke, these studies focus on long-term outcomes such as recurrence and mortality rather than the acute and subacute recovery phases.[1][2] Specifically, one long-term follow-up of a randomized, double-blind controlled trial indicated that while aspirin was associated with a lower risk of stroke recurrence, this compound was linked to a reduced risk of cerebrovascular death.[1] However, this does not provide insight into the drug's role in functional recovery or its underlying neuroprotective mechanisms in the critical window following a stroke.

The core requirements for a technical guide—quantitative preclinical data, detailed experimental protocols, and elucidated signaling pathways—could not be met due to the absence of specific studies on this compound in established animal models of stroke. The pharmacological effect of this compound is generally described as vasodilation, which suggests a potential benefit for cerebral ischemia.[1] However, without preclinical studies, it is not possible to quantify its effects on key stroke recovery metrics such as infarct volume reduction or improvement in neurological deficit scores.

Furthermore, the specific molecular and cellular mechanisms by which this compound might exert a neuroprotective effect in the context of stroke remain undefined in the available literature. While research into neuroprotection for stroke is extensive, covering mechanisms like excitotoxicity, inflammation, and apoptosis, there are no specific studies linking this compound to the modulation of these pathways.

References

An In-depth Technical Guide to the Vasodilatory Properties of Nicametate Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate citrate (B86180), a peripheral vasodilator, has been utilized in the management of circulatory disorders. This technical guide provides a comprehensive overview of its vasodilatory properties, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies employed in its investigation. As a prodrug, Nicametate citrate undergoes in vivo hydrolysis to yield its active metabolites: nicotinic acid and diethylaminoethanol. The vasodilatory effects are primarily attributed to the actions of nicotinic acid, which engages multiple signaling cascades to induce vascular relaxation. This document synthesizes the available scientific information to present a detailed understanding of this compound for research and drug development purposes.

Mechanism of Action

This compound functions as a prodrug, undergoing hydrolysis in the body to release nicotinic acid (niacin) and diethylaminoethanol. The primary vasodilatory activity of this compound is mediated by nicotinic acid.

Role of Nicotinic Acid

Nicotinic acid induces vasodilation through a multi-faceted mechanism involving prostaglandin (B15479496) synthesis, nitric oxide production, and potentially direct ion channel activation.

-

Prostaglandin-Mediated Vasodilation: The most well-established mechanism of nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[1][2] This receptor activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins (B1171923), primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2 and EP4 for PGE2) on vascular smooth muscle cells, leading to relaxation and vasodilation.[1] This pathway is responsible for the common side effect of flushing associated with nicotinic acid administration.[1][2]

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: Emerging evidence suggests that nicotinic acid can also promote vasodilation by enhancing the production of nitric oxide (NO) in endothelial cells. Studies have shown that nicotinic acid can increase the activity of Sirtuin 1 (Sirt1), a deacetylase that can activate endothelial nitric oxide synthase (eNOS).[3][4] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately leads to vasodilation.[4][5]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation: Recent research has proposed a direct activation of the TRPV1 channel by nicotinic acid as a contributing factor to its vasodilatory effects.[6] TRPV1 is a non-selective cation channel known for its role in mediating the sensation of heat and pain. Its activation by nicotinic acid on sensory nerves can lead to the release of vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), contributing to cutaneous vasodilation.[6]

Role of Diethylaminoethanol

The contribution of diethylaminoethanol to the vasodilatory properties of this compound is less well-defined. While it is a metabolite of procaine (B135) and has been studied for its local anesthetic properties, its direct effects on vascular tone are not extensively documented in the available literature.[7] Some studies on ethanol (B145695) and its metabolites suggest that they can influence vascular prostacyclin production, which has vasodilatory effects, but direct evidence for a significant vasodilatory role of diethylaminoethanol from this compound is lacking.[8]

Signaling Pathways

The vasodilatory action of this compound, primarily through its nicotinic acid metabolite, involves intricate signaling pathways in both endothelial and vascular smooth muscle cells.

GPR109A-Prostaglandin Signaling Pathway

This pathway is initiated in epidermal cells but culminates in the relaxation of vascular smooth muscle.

Endothelial Nitric Oxide (NO) Signaling Pathway

This pathway highlights the role of the endothelium in mediating vasodilation.

Quantitative Data

| Preparation | Agonist (Pre-contraction) | This compound Conc. (M) | % Relaxation (Mean ± SEM) | EC50 (M) | Reference |

| e.g., Rat Aortic Rings | e.g., Phenylephrine (B352888) (1 µM) | Data Not Available | Data Not Available | Data Not Available | [Citation Needed] |

| e.g., Porcine Coronary Artery | e.g., KCl (60 mM) | Data Not Available | Data Not Available | Data Not Available | [Citation Needed] |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's vasodilatory properties are not explicitly described in the available literature. However, based on standard pharmacological practices for assessing vasodilators, the following methodologies would be appropriate.

In Vitro Vasodilation Assay (Isometric Tension Measurement)

This protocol is a standard method for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-dependent vasodilatory effect of this compound on isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Vasoconstrictor agent (e.g., Phenylephrine, KCl)

-

This compound solutions of varying concentrations

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Arterial segments are excised and placed in cold Krebs-Henseleit solution.

-

The surrounding connective tissue is carefully removed, and the artery is cut into rings of 2-3 mm in length.

-

The arterial rings are mounted in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

-

After equilibration, the viability of the endothelium can be tested by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with a vasoconstrictor.

-

The rings are washed and then pre-contracted with a standard agonist (e.g., phenylephrine to approximately 80% of its maximal response).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

-

A concentration-response curve is constructed to determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium ([Ca2+]) in Vascular Smooth Muscle Cells

This protocol allows for the investigation of the effect of this compound on intracellular calcium levels, a key determinant of vascular tone.

Objective: To determine if this compound induces vasodilation by altering intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Materials:

-

Cultured primary VSMCs

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

-

Fluorescence microscopy or spectrophotometry system

-

Physiological salt solution (PSS)

-

Vasoconstrictor agent (e.g., Angiotensin II, Endothelin-1)

-

This compound solutions

Procedure:

-

VSMCs are cultured on glass coverslips.

-

The cells are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) by incubation in PSS containing the dye.

-

After loading, the cells are washed to remove extracellular dye.

-

The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

Baseline fluorescence is recorded.

-

The cells are stimulated with a vasoconstrictor agonist to induce an increase in intracellular [Ca2+].

-

Once a stable elevated [Ca2+] is achieved, the cells are perfused with a solution containing this compound.

-

Changes in fluorescence, corresponding to changes in intracellular [Ca2+], are recorded over time.

-

A decrease in fluorescence would indicate that this compound lowers intracellular [Ca2+], contributing to vasodilation.

Conclusion

This compound exerts its vasodilatory effects primarily through its hydrolysis to nicotinic acid. The mechanisms of action are multifaceted, involving the prostaglandin and nitric oxide signaling pathways, and potentially direct ion channel interactions. While the conceptual framework of its vasodilatory properties is established, there is a notable absence of publicly available, specific quantitative data and detailed experimental protocols for this compound itself. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile, including its potency, efficacy, and precise molecular interactions within the vasculature. Such data would be invaluable for the continued development and targeted application of this compound in the management of circulatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]

- 6. ahajournals.org [ahajournals.org]

- 7. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic effects of ethanol and its metabolites on vascular production of prostacyclin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicametate Citrate in the Management of Intermittent Claudication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intermittent claudication (IC), a hallmark symptom of peripheral artery disease (PAD), significantly impairs the quality of life by causing pain and limiting walking ability. Nicametate (B1219050) citrate (B86180), a peripheral vasodilator, has been utilized in the therapeutic landscape for IC. This technical guide provides a comprehensive overview of the role of nicametate citrate in treating intermittent claudication, with a focus on its mechanism of action, available clinical evidence, and detailed experimental methodologies. While clinical use and qualitative reports suggest efficacy in improving walking distance, a notable scarcity of publicly available, quantitative data from robust, large-scale clinical trials specifically focused on intermittent claudication necessitates further investigation to firmly establish its clinical utility and to delineate its precise therapeutic benefits. This document synthesizes the existing knowledge to guide research and drug development efforts in this area.

Introduction

Intermittent claudication is a debilitating condition characterized by ischemic muscle pain in the lower extremities, triggered by exertion and relieved by rest. It is a primary symptom of peripheral artery disease (PAD), a condition caused by atherosclerotic narrowing of the arteries supplying blood to the limbs. The management of IC aims to alleviate symptoms, improve walking capacity, and reduce cardiovascular morbidity and mortality.

This compound is a pharmaceutical agent known for its vasodilatory properties, which theoretically makes it a suitable candidate for improving blood flow in patients with PAD.[1][2][3] It functions as a prodrug, undergoing hydrolysis in the body to release its active metabolites: nicotinic acid and diethylaminoethanol.[1][2] This guide delves into the molecular mechanisms, summarizes the available (though limited) clinical data, and outlines the experimental protocols relevant to the study of this compound in the context of intermittent claudication.

Mechanism of Action

The therapeutic effect of this compound in intermittent claudication is attributed to the combined actions of its two primary metabolites, which contribute to vasodilation through distinct signaling pathways.

Nicotinic Acid-Mediated Vasodilation

Nicotinic acid, a well-known vasodilator, primarily exerts its effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). The signaling cascade initiated by the binding of nicotinic acid to GPR109A in dermal immune cells, such as macrophages and Langerhans cells, leads to the production and release of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation.

Figure 1: Signaling Pathway of Nicotinic Acid-Mediated Vasodilation.

Diethylaminoethanol-Mediated Vasodilation

Diethylaminoethanol (DEAE) is a precursor to choline (B1196258) and can be converted to acetylcholine. While direct studies on DEAE's vascular effects are scarce, its analog, diethylaminoethyl acetate, has been shown to act as a muscarinic agonist. This suggests that DEAE may exert a cholinergic effect, potentially leading to vasodilation through the activation of muscarinic receptors on endothelial cells. Activation of these receptors would stimulate the production of nitric oxide (NO), which then diffuses to vascular smooth muscle cells to induce relaxation.

Figure 2: Postulated Signaling Pathway of Diethylaminoethanol-Mediated Vasodilation.

Clinical Efficacy in Intermittent Claudication

Despite its use in treating intermittent claudication, there is a significant lack of publicly available, high-quality, quantitative clinical trial data for this compound. While some sources suggest that clinical trials have highlighted its efficacy in improving walking distance in peripheral artery disease, specific data on the mean increase in pain-free and maximal walking distance, as well as changes in the ankle-brachial index (ABI), are not readily accessible in peer-reviewed literature.[1][2]

Quantitative Data Summary

Due to the absence of specific quantitative data from dedicated intermittent claudication trials for this compound, a direct comparison with other therapies based on metrics like walking distance improvement is not possible at this time. For context, a meta-analysis of other vasodilators has shown variable and often modest effects on walking distance.[4]

The following table presents a qualitative summary and available comparative data, which is not specific to intermittent claudication but provides some clinical context.

| Compound | Pharmacological Class | Reported Efficacy in Vascular Conditions | Common Side Effects |

| This compound | Vasodilator | Qualitative reports of improved walking distance in PAD.[1][2] In stroke recovery, a 37% reduction in cerebrovascular death compared to aspirin (B1665792) was noted, though with a higher recurrence rate.[5] | GI discomfort, headache, flushing.[1] |

| Pentoxifylline | Hemorheological agent | Limited and unconvincing evidence for improving walking distance.[6] | Nausea, dizziness, headache.[1] |

| Cilostazol (B1669032) | Phosphodiesterase III inhibitor | Significant improvements in pain-free and maximal walking distance.[2] | Headache, diarrhea, palpitations.[2] |

Experimental Protocols for Clinical Investigation

In the absence of detailed published protocols for this compound in intermittent claudication, this section outlines a representative experimental design for a robust clinical trial, based on established guidelines for peripheral artery disease studies.[1]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy of a new treatment for intermittent claudication.

Figure 3: Generalized Experimental Workflow for an Intermittent Claudication Clinical Trial.

Patient Population

-

Inclusion Criteria:

-

Age > 40 years.

-

Diagnosis of stable, symptomatic intermittent claudication (Fontaine Stage II).

-

Ankle-brachial index (ABI) ≤ 0.90 at rest in the symptomatic leg.

-

Ability to walk on a treadmill for a minimum duration or distance.

-

Stable symptoms for at least 3 months prior to enrollment.

-

-

Exclusion Criteria:

-

Critical limb ischemia (rest pain, ulceration, or gangrene).

-

Previous revascularization procedure in the index limb within the last 6 months.

-

Conditions that could interfere with treadmill testing (e.g., severe angina, congestive heart failure, severe COPD).

-

Use of other vasoactive medications for intermittent claudication.

-

Intervention

-

Investigational Product: this compound at a specified oral dose (e.g., 50 mg three times daily).[1]

-

Control: Matching placebo.

-

Duration: A treatment period of 12 to 24 weeks is standard for claudication trials.

Outcome Measures

-

Primary Efficacy Endpoint:

-

Change from baseline in maximal walking distance (MWD) as assessed by a standardized treadmill protocol (e.g., Gardner-Skinner protocol).

-

-

Secondary Efficacy Endpoints:

-

Change from baseline in pain-free walking distance (PFWD).

-

Change from baseline in resting and post-exercise ABI.

-

Improvement in quality of life, assessed by validated questionnaires such as the Walking Impairment Questionnaire (WIQ) and the SF-36 Health Survey.

-

-

Safety Endpoints:

-

Incidence and severity of adverse events.

-

Changes in vital signs and laboratory parameters.

-

Statistical Analysis

The primary analysis would compare the change from baseline in MWD between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline MWD as a covariate. Secondary endpoints would be analyzed similarly.

Adverse Events and Safety Profile

The available information suggests that this compound is generally well-tolerated. Commonly reported side effects include gastrointestinal discomfort, headache, dizziness, and transient facial flushing.[1] In a study comparing nicametate to aspirin for stroke recovery, nicametate was associated with a higher rate of stroke recurrence, although it showed a reduction in cerebrovascular death.[5]

Discussion and Future Directions

This compound presents a plausible therapeutic option for intermittent claudication due to the vasodilatory effects of its metabolites. The dual mechanism of action, involving both prostaglandin-mediated and potentially nitric oxide-mediated pathways, is a compelling rationale for its use. However, the striking lack of robust, publicly available clinical data specifically in the intermittent claudication population is a significant gap in the evidence base.

Future research should prioritize well-designed, adequately powered randomized controlled trials to definitively establish the efficacy and safety of this compound for this indication. Such trials should adhere to established guidelines for clinical studies in peripheral artery disease and focus on clinically meaningful endpoints such as walking distance and quality of life. Furthermore, head-to-head comparative studies with other established therapies for intermittent claudication, such as cilostazol and supervised exercise programs, would be invaluable in positioning this compound within the therapeutic armamentarium.

Conclusion

This compound's role in the treatment of intermittent claudication is predicated on its vasodilatory properties, which are mediated by its metabolites, nicotinic acid and diethylaminoethanol. While the mechanistic basis is sound, the clinical evidence supporting its use is currently limited and largely qualitative. For drug development professionals and researchers, this compound represents a compound with a plausible mechanism of action that requires rigorous clinical investigation to quantify its therapeutic benefit in patients with intermittent claudication. The generation of high-quality clinical trial data is paramount to substantiating its role in the management of this debilitating condition.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound [benchchem.com]

- 3. Cilostazol: improving walking distance in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug treatment of intermittent claudication: a critical analysis of the methods and findings of published clinical trials, 1965-1985 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impacts of treatments on recurrence and 28-year survival of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral vasoactive medication in intermittent claudication: utile or futile? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of Nicametate Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a salt formed from nicametate and citric acid, is a vasoactive agent with a history of use in the management of peripheral and cerebral vascular disorders. This technical guide provides a comprehensive overview of its chemical properties, pharmacological activity, and mechanism of action. Through a detailed examination of its hydrolysis into nicotinic acid and diethylaminoethanol, this document elucidates the signaling pathways responsible for its vasodilatory effects. Furthermore, this guide presents available clinical data on its efficacy and safety in relevant patient populations and outlines experimental methodologies from key studies to facilitate further research and development.

Chemical Structure and Properties

Nicametate citrate is the citrate salt of 2-(diethylamino)ethyl nicotinate. Its chemical identity is well-established and characterized by the following identifiers:

| Property | Value | Citation |

| CAS Number | 1641-74-3 | [1][2] |

| Molecular Formula | C18H26N2O9 | [1][2] |

| Molecular Weight | 414.41 g/mol | [1] |

| IUPAC Name | 2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | [2] |

| SMILES | CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | [2] |

| InChI Key | IABBAGAOMDWOCW-UHFFFAOYSA-N | [1][2] |

Nicametate itself is an ester formed from nicotinic acid (niacin) and 2-(diethylamino)ethanol. The citrate salt is a white crystalline powder.

Pharmacological Activity and Mechanism of Action

This compound functions as a prodrug, undergoing hydrolysis in the body to release its two active metabolites: nicotinic acid and diethylaminoethanol.[3] The primary pharmacological effect of this compound, vasodilation, is attributed to the actions of these metabolites.

The Role of Nicotinic Acid in Vasodilation

The vasodilatory effect of the nicotinic acid moiety is the most well-understood aspect of this compound's mechanism of action. This process is initiated by the binding of nicotinic acid to the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is highly expressed in adipocytes and immune cells such as macrophages.[4]

The activation of GPR109A triggers a signaling cascade that leads to the production of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), in the skin.[4] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This mechanism is responsible for the characteristic flushing effect often observed with niacin administration.[4]

References

- 1. Impacts of treatments on recurrence and 28-year survival of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness of low-dose ASA in prevention of secondary ischemic stroke, the ASA Study Group in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Medication Use on Intermittent Claudication: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A new pharmacological treatment for intermittent claudication: results of a randomized, multicenter trial. | Semantic Scholar [semanticscholar.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

The Genesis of a Vasodilator: A Technical History of Nicametate's Early Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicametate, chemically designated as 2-(diethylamino)ethyl nicotinate, emerged as a therapeutic agent primarily explored for its vasodilatory properties in the mid-20th century. This technical guide delves into the history and initial development of Nicametate, with a focus on its synthesis, proposed mechanisms of action, and early preclinical and clinical findings. As a prodrug, Nicametate's therapeutic effects are largely attributed to its hydrolysis product, nicotinic acid (niacin), a well-known vasodilator. Its development centered on improving the therapeutic profile of nicotinic acid, particularly for peripheral vascular diseases. This document synthesizes the available early scientific data, providing a foundational understanding of Nicametate's journey from chemical synthesis to initial therapeutic application.

Synthesis and Chemical Characterization

The initial synthesis of Nicametate, or 2-(diethylamino)ethyl nicotinate, is a straightforward esterification reaction. The process involves the reaction of nicotinic acid with 2-(diethylamino)ethanol (B1670525). While specific industrial protocols are often proprietary, the fundamental laboratory synthesis can be outlined as follows:

General Synthesis Protocol

Principle: The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid (nicotinic acid) reacts with an alcohol (2-(diethylamino)ethanol) in the presence of an acid catalyst. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is typically employed. An alternative and common laboratory-scale method involves the use of thionyl chloride to first convert nicotinic acid to its more reactive acyl chloride derivative.

Experimental Protocol:

-

Preparation of Nicotinoyl Chloride Hydrochloride: Nicotinic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent. This reaction converts the carboxylic acid to the more reactive nicotinoyl chloride, which is typically isolated as its hydrochloride salt.

-

Esterification: The nicotinoyl chloride hydrochloride is then reacted with 2-(diethylamino)ethanol in a suitable solvent, such as anhydrous dichloromethane. The reaction is typically carried out under controlled temperature conditions, often starting at low temperatures (0-5 °C) and gradually warming to room temperature or being refluxed.

-

Work-up and Isolation: Following the reaction, the mixture is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude Nicametate base.

-

Salt Formation (Nicametate Citrate): For pharmaceutical use, the Nicametate base is often converted to a more stable salt form, such as the citrate (B86180) salt. This is achieved by reacting the free base with citric acid in a suitable solvent, followed by crystallization to obtain this compound.[1]

Characterization Methods

The identity and purity of the synthesized Nicametate and its salts would have been confirmed using standard analytical techniques of the time, including:

-

Elemental Analysis: To confirm the empirical formula.

-

Melting Point Determination: As a measure of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the pyridine (B92270) ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the molecule.

Later development and quality control would incorporate more advanced techniques like High-Performance Liquid Chromatography (HPLC).

Preclinical Pharmacology and Mechanism of Action

The initial preclinical investigations of Nicametate focused on elucidating its pharmacological effects, primarily its vasodilatory action, and understanding its mechanism of action.

Vasodilation

The primary therapeutic effect of Nicametate is vasodilation, which is the widening of blood vessels, leading to increased blood flow. This effect is particularly relevant for the treatment of peripheral vascular diseases, where blood flow to the extremities is restricted.

Mechanism of Action: Nicametate is a prodrug that is hydrolyzed in the body to nicotinic acid and 2-(diethylamino)ethanol. The vasodilatory effects are predominantly attributed to the nicotinic acid moiety. Nicotinic acid is known to cause cutaneous vasodilation, or flushing, a common side effect of niacin therapy.[2]

Signaling Pathway: The vasodilatory action of nicotinic acid is primarily mediated through the G protein-coupled receptor GPR109A (also known as HM74A). The proposed signaling pathway is as follows:

Cholinesterase Inhibition

Some early literature suggests that esters of nicotinic acid may possess cholinesterase inhibitory activity. This would represent a secondary mechanism of action.

Principle: Cholinesterase enzymes, such as acetylcholinesterase (AChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine at the neuromuscular junction and in the central nervous system, which can have various physiological effects, including vasodilation through stimulation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO).

Experimental Protocol for Cholinesterase Inhibition Assay (General):

-

Enzyme and Substrate Preparation: A solution of purified cholinesterase (e.g., from electric eel or human erythrocytes) and a suitable substrate (e.g., acetylthiocholine) are prepared in a buffer solution at a specific pH and temperature.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (Nicametate) for a defined period.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate.

-

Detection: The rate of substrate hydrolysis is measured. In the case of acetylthiocholine, the product, thiocholine, can react with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Initial Clinical Investigations

Early clinical studies of Nicametate focused on its efficacy in treating peripheral vascular diseases, such as intermittent claudication. These studies were often small and may not meet modern standards of clinical trial design.

Unfortunately, specific quantitative data from these early clinical trials, such as the percentage improvement in walking distance or changes in blood flow measurements, are not well-documented in the readily accessible historical literature.

Conclusion

The initial development of Nicametate was driven by the need for effective vasodilator therapies for peripheral vascular diseases. Its synthesis from nicotinic acid and 2-(diethylamino)ethanol provided a prodrug that could deliver the vasodilatory effects of nicotinic acid. The primary mechanism of action is understood to be through the hydrolysis to nicotinic acid and subsequent activation of the GPR109A receptor, leading to prostaglandin-mediated vasodilation. A secondary mechanism involving cholinesterase inhibition has been proposed but is less well-characterized. While the foundational chemistry and pharmacology of Nicametate were established in the mid-20th century, a detailed quantitative record of its initial preclinical and clinical development is not extensively available in modern databases. This guide provides a framework based on the available historical context and the known pharmacology of its constituent molecules. Further research into archived and non-digitized literature may provide more specific quantitative data on the early development of this therapeutic agent.

References

The Impact of Nicametate Citrate on Cellular Respiration and Coenzyme Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicametate (B1219050) citrate (B86180), a compound recognized for its vasodilatory properties, also exerts a significant influence on cellular bioenergetics. As a prodrug, it is hydrolyzed in the body to nicotinic acid (niacin) and diethylaminoethanol. Nicotinic acid, a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), positions nicametate citrate as a modulator of cellular respiration. This technical guide provides an in-depth analysis of the core mechanisms by which this compound, primarily through its active metabolite nicotinic acid, affects cellular respiration and the intricate balance of key coenzymes. This document summarizes available quantitative data, details relevant experimental methodologies for investigating these effects, and presents visual representations of the involved signaling pathways and experimental workflows to support further research and drug development.

Introduction: The Dual Role of this compound

This compound is primarily classified as a peripheral vasodilator.[1] However, its pharmacological profile extends beyond vasodilation to the fundamental processes of cellular energy metabolism. The hydrolysis of this compound yields nicotinic acid, a form of vitamin B3, which is a direct precursor for the synthesis of NAD+.[2] NAD+ and its reduced form, NADH, are indispensable coenzymes that participate in a vast array of redox reactions central to cellular respiration, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS).[3] The cellular NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a pivotal role in regulating energy metabolism.[3] By augmenting the intracellular pool of NAD+, this compound has the potential to enhance mitochondrial function and overall cellular energy production.

Core Mechanism of Action on Cellular Respiration

The primary mechanism through which this compound influences cellular respiration is by increasing the bioavailability of nicotinic acid, thereby boosting the cellular NAD+ pool.[2] This elevation in NAD+ levels can impact cellular bioenergetics in several ways:

-

Enhanced Glycolysis and TCA Cycle Flux: As a crucial oxidizing agent, NAD+ is required for key enzymatic reactions in both glycolysis and the TCA cycle. Increased NAD+ availability can potentially drive a higher flux through these pathways, leading to a greater production of reducing equivalents (NADH and FADH2).

-

Stimulation of the Electron Transport Chain (ETC): NADH and FADH2 are the primary electron donors to the ETC. A greater supply of these coenzymes can lead to an increased rate of electron transport and, consequently, a higher rate of oxygen consumption.[4]

-

Activation of Sirtuins: NAD+ is a critical co-substrate for sirtuins, a class of protein deacetylases that regulate various cellular processes, including mitochondrial biogenesis and function.[2] Activation of sirtuins, such as SIRT1 and SIRT3, can lead to the deacetylation and activation of mitochondrial proteins, further enhancing respiratory capacity.[5]

The vasodilatory effect of this compound also indirectly contributes to improved cellular respiration by increasing blood flow and oxygen delivery to tissues.[1]

Quantitative Data on the Effects of Nicotinic Acid on Cellular Respiration

Direct quantitative data on the effects of this compound on cellular respiration parameters are limited in publicly available literature. However, studies on its active metabolite, nicotinic acid, provide valuable insights.

| Parameter | Organism/Cell Type | Treatment | Key Findings | Reference |